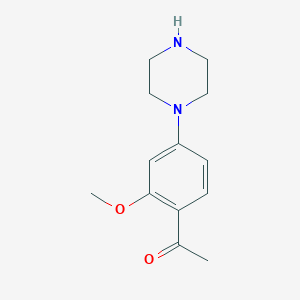
1-(2-Methoxy-4-piperazin-1-ylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxy-4-piperazin-1-ylphenyl)ethanone is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxy group attached to a phenyl ring, which is further connected to a piperazine moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in medicinal chemistry, pharmacology, and synthetic organic chemistry.
Méthodes De Préparation
The synthesis of 1-(2-Methoxy-4-piperazin-1-ylphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenylacetic acid and piperazine.
Reaction Conditions: The key steps involve the formation of an amide bond between the carboxylic acid group of 2-methoxyphenylacetic acid and the amine group of piperazine. This is usually achieved through a condensation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity by employing continuous flow reactors and automated synthesis platforms. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
1-(2-Methoxy-4-piperazin-1-ylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using alkyl halides or acyl chlorides, respectively.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and alkylating agents (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include oxidized derivatives (aldehydes, carboxylic acids), reduced derivatives (alcohols), and substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(2-Methoxy-4-piperazin-1-ylphenyl)ethanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and receptor binding, particularly in the context of neurotransmitter systems.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of various active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxy-4-piperazin-1-ylphenyl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in the regulation of vascular smooth muscle contraction.
Pathways Involved: Upon binding to these receptors, the compound modulates the signaling pathways that control vasoconstriction and vasodilation, thereby influencing blood pressure and vascular tone.
Comparaison Avec Des Composés Similaires
1-(2-Methoxy-4-piperazin-1-ylphenyl)ethanone can be compared with other similar compounds, such as:
Trazodone: An arylpiperazine-based compound used as an antidepressant and anxiolytic agent.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A medication used to manage hypertensive emergencies by targeting alpha1-adrenergic receptors.
Uniqueness: The uniqueness of this compound lies in its specific structural features, such as the methoxy group and the piperazine ring, which confer distinct pharmacological properties and receptor binding affinities.
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
1-(2-methoxy-4-piperazin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C13H18N2O2/c1-10(16)12-4-3-11(9-13(12)17-2)15-7-5-14-6-8-15/h3-4,9,14H,5-8H2,1-2H3 |
Clé InChI |
IRNWRRRXBUNGOV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1)N2CCNCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



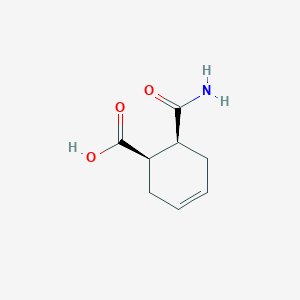
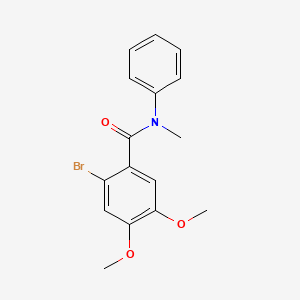
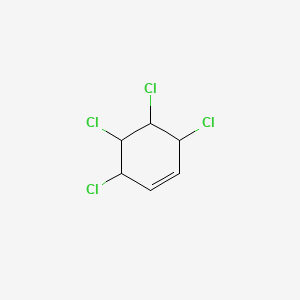
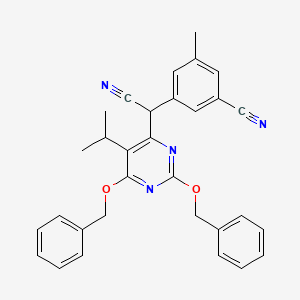
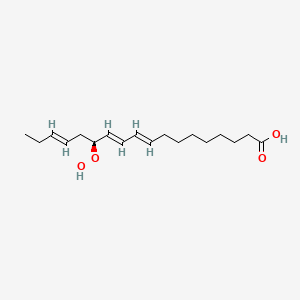

![[4-(3,5-Dimethoxyphenyl)-1-(oxolan-2-yl)imidazol-2-yl]methanol](/img/structure/B13899593.png)
![N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine](/img/structure/B13899602.png)

![4-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)aniline](/img/structure/B13899610.png)
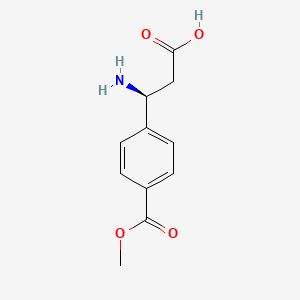
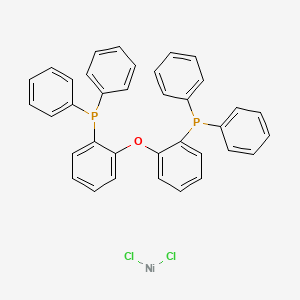
![1-(3-Chloro-5-(methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13899615.png)
